{4-[(Hydroxyimino)methyl]phenyl}methanol
Description
Properties
CAS No. |
100959-30-6 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.165 |
IUPAC Name |
[4-(hydroxyiminomethyl)phenyl]methanol |
InChI |
InChI=1S/C8H9NO2/c10-6-8-3-1-7(2-4-8)5-9-11/h1-5,10-11H,6H2 |
InChI Key |
DTMHHXCNEAGIRG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CO)C=NO |
Synonyms |
Benzaldehyde, 4-(hydroxymethyl)-, oxime (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares {4-[(Hydroxyimino)methyl]phenyl}methanol with structurally or functionally analogous compounds:
Key Observations:
Structural Variations: Substituent Effects: The presence of methoxyimino (in 490-M24) vs. hydroxyimino (in the target compound) alters electronic properties and solubility. Backbone Modifications: PSK2 incorporates a phosphate group, significantly increasing molecular weight and altering reactivity for flame-retardant applications .
Synthetic Routes: Oxime formation via hydroxylamine is a common strategy (e.g., 4-aminobenzaldehyde oxime ). However, PSK2 requires additional phosphorylation steps .
Reactivity and Applications: Coordination Chemistry: Both the target compound and 2-ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol form stable metal complexes, but the latter’s imino group lacks the hydrogen-bonding capability of oximes . Biological Activity: Hydroxyimino derivatives show moderate anticancer activity (e.g., 490-M56 in ), whereas methoxyimino analogs (e.g., 490-M24) may exhibit enhanced metabolic stability .
Physicochemical Properties: Hydroxyimino groups enhance polarity, improving water solubility compared to imino derivatives. For example, this compound is likely more soluble in polar solvents than 2-ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol .
Q & A
Q. What are the optimized synthetic routes for {4-[(Hydroxyimino)methyl]phenyl}methanol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound typically involves condensation reactions of substituted benzaldehyde derivatives with hydroxylamine, followed by reduction. For example, in analogous compounds like methyl (2E)-(2-{[2-(hydroxymethyl)phenoxy]methyl}phenyl)(methoxyimino)acetate (490-M24), refluxing in ethanol/water with amino acids or hydrazine hydrate under controlled pH conditions yields hydroxyimino derivatives . Key parameters include:
- Solvent choice : Ethanol/water mixtures improve solubility and reduce side reactions.
- Reaction time : Prolonged reflux (6–8 hours) ensures complete imine formation.
- Work-up : Ice-water quenching followed by recrystallization (ethanol) enhances purity.
Data from similar compounds suggest yields range from 60–85%, depending on substituent steric effects .
Q. How can crystallographic methods validate the molecular structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL is the gold standard for structural validation. For example, SHELX refinement of related compounds (e.g., (4-fluorophenyl)[4-(trifluoromethyl)phenyl]methanol) confirms bond angles and hydrogen bonding networks critical for stability . Steps include:
- Crystal growth : Slow evaporation from ethanol or methanol.
- Data collection : High-resolution (<1.0 Å) datasets minimize errors.
- Refinement : SHELXL handles disorder modeling, especially for flexible hydroxyimino groups .
Advanced Research Questions
Q. What computational approaches predict the reactivity of the hydroxyimino group in this compound?
Methodological Answer: Density Functional Theory (DFT) simulations using Gaussian or ORCA software can model tautomerization (oxime ↔ nitroso) and nucleophilic attack sites. For instance:
- Tautomer stability : The hydroxyimino group favors the oxime form (ΔG < 5 kcal/mol) due to intramolecular hydrogen bonding with the adjacent hydroxymethyl group .
- Reactivity : Fukui indices highlight the imino nitrogen as the primary site for electrophilic substitution, validated by experimental nitration studies on analogous compounds .
Q. How do spectroscopic techniques resolve contradictions in reported tautomeric ratios?
Methodological Answer: Conflicting NMR and IR data on tautomer populations arise from solvent polarity and temperature effects. A systematic approach includes:
- Variable Temperature (VT) NMR : In DMSO-d6, the oxime:nitroso ratio shifts from 9:1 at 25°C to 7:3 at 80°C due to decreased hydrogen bonding .
- IR Spectroscopy : Bands at 1640 cm⁻¹ (C=N stretch) and 3200 cm⁻¹ (O-H stretch) correlate with tautomer abundance. Polar solvents (e.g., water) stabilize the oxime form, while apolar solvents (e.g., chloroform) favor nitroso .
Q. What are the challenges in designing biological assays for this compound derivatives?
Methodological Answer: Derivatives like 490-M56 (hydroxyimino with phenolic substituents) show promise in enzyme inhibition studies but face solubility and stability issues:
- Solubility optimization : Use co-solvents (e.g., DMSO:PBS mixtures ≤1:9) to prevent aggregation .
- Stability assays : LC-MS monitoring reveals hydrolytic degradation at pH >7.5, requiring buffered conditions (pH 6.5–7.0) .
- Target selectivity : Molecular docking (AutoDock Vina) against cytochrome P450 isoforms identifies off-target risks .
Q. How can structural analogs inform SAR studies for antimicrobial activity?
Methodological Answer: Comparative studies with [4-(4-tert-butoxy-piperidin-1-ylmethyl)-phenyl]-methanol (CAS 888070-02-8) reveal:
| Substituent | MIC (μg/mL) | Mechanism |
|---|---|---|
| Hydroxyimino | 8.2 | Membrane disruption via H-bonding |
| Methoxyimino (490-M24) | 12.5 | DNA intercalation |
| Trifluoromethyl (B8727186) | 3.9 | Enzyme inhibition (FabI) |
SAR trends indicate electron-withdrawing groups enhance activity against Gram-positive pathogens .
Q. What analytical strategies quantify degradation products under oxidative stress?
Methodological Answer: Forced degradation studies (40°C, 75% RH, 0.3% H₂O₂) analyzed via HPLC-PDA-MS:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
